

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-methoxybenzoate*

Cat. No.: *B166137*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methoxybenzoate, also known as ethyl p-anisate, is an ester of p-anisic acid and ethanol. It is a key intermediate in the synthesis of various organic molecules and finds applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its physical properties is paramount for its effective use in research, development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of **Ethyl 4-methoxybenzoate**, complete with detailed experimental protocols and structured data presentation.

Core Physical Properties

The physical properties of **Ethyl 4-methoxybenzoate** are crucial for its handling, purification, and application. These properties are summarized in the table below, followed by detailed methodologies for their determination.

Data Presentation: Quantitative Physical Properties

Physical Property	Value	Units
Molecular Formula	$C_{10}H_{12}O_3$	
Molecular Weight	180.20	g/mol
Melting Point	7 - 8	°C
Boiling Point	263	°C (at 760 mmHg)
	142 - 143	°C (at 12 torr)
Density	1.103	g/mL (at 25 °C)
Refractive Index ($n_{D^{20}}$)	1.524 - 1.526	
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in ethanol and ether	
Appearance	Colorless to pale yellow liquid	
Odor	Pleasant, fruity, anise-like	

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of **Ethyl 4-methoxybenzoate**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For **Ethyl 4-methoxybenzoate**, which has a low melting point, the determination requires careful cooling and observation.

Methodology:

- Sample Preparation: A small amount of solid **Ethyl 4-methoxybenzoate** is introduced into a capillary tube, which is then sealed at one end.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

- Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

- Apparatus Setup: A small quantity of **Ethyl 4-methoxybenzoate** is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Heating: The test tube is gently heated in a heating bath (e.g., an oil bath).
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
- Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum distillation setup is employed.

Density Measurement

Density is the mass per unit volume of a substance.

Methodology:

- Apparatus: A pycnometer (a small glass flask with a precise volume) is used for accurate density determination.
- Measurement:

- The pycnometer is first weighed empty.
- It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
- The pycnometer is dried and then filled with **Ethyl 4-methoxybenzoate** at the same temperature and weighed.
- Calculation: The density is calculated by dividing the mass of the **Ethyl 4-methoxybenzoate** by the volume of the pycnometer.

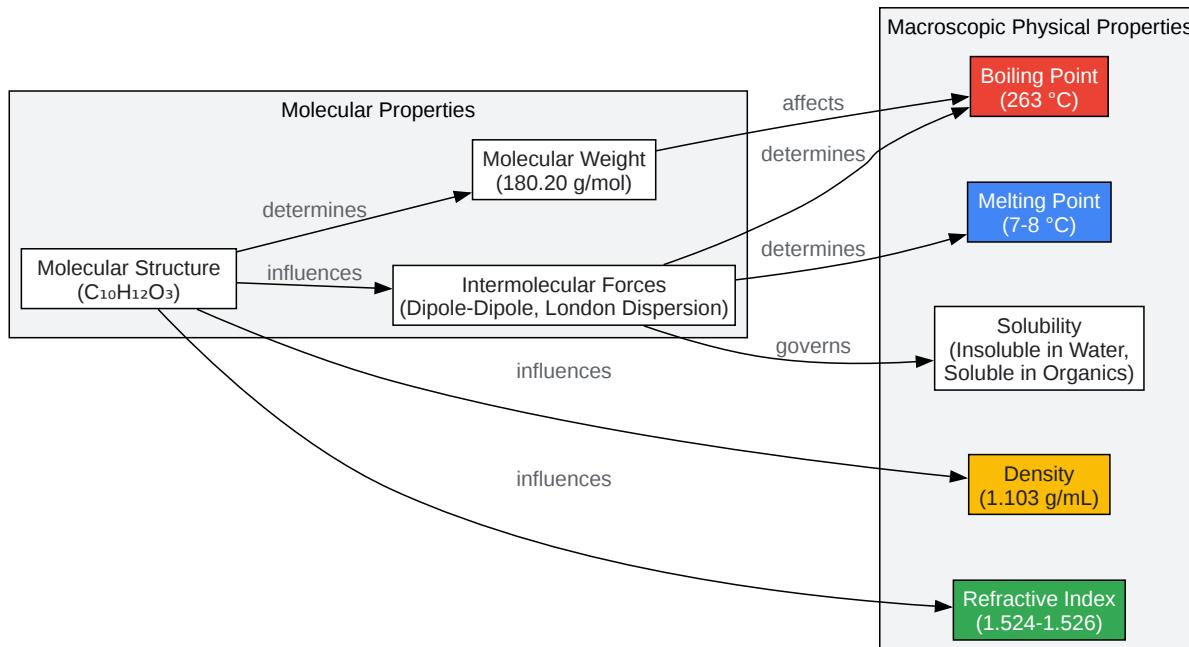
Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

- Apparatus: An Abbe refractometer is commonly used for this measurement.
- Procedure:
 - A few drops of **Ethyl 4-methoxybenzoate** are placed on the prism of the refractometer.
 - The prism is closed, and the light source is adjusted.
 - The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
 - The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility Determination


Solubility provides insights into the polarity of a molecule and its suitability for various solvent systems.

Methodology:

- Qualitative Assessment:
 - A small amount of **Ethyl 4-methoxybenzoate** (e.g., 50 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent (water, ethanol, ether, etc.).
 - The mixture is agitated, and the dissolution is observed. The compound is classified as soluble, partially soluble, or insoluble.
- Quantitative Assessment:
 - A saturated solution of **Ethyl 4-methoxybenzoate** is prepared in a specific solvent at a given temperature.
 - A known volume of the saturated solution is carefully evaporated to dryness.
 - The mass of the remaining solute is measured, and the solubility is calculated in terms of g/100 mL or mol/L.

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental molecular properties of **Ethyl 4-methoxybenzoate** and its macroscopic physical properties.

[Click to download full resolution via product page](#)

Relationship between molecular and physical properties.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 4-Methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166137#ethyl-4-methoxybenzoate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com